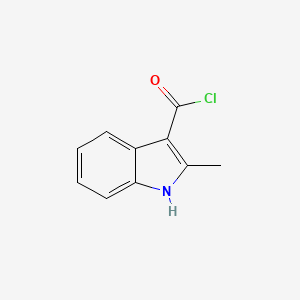

2-methyl-1H-indole-3-carbonyl chloride

Beschreibung

2-Methyl-1H-indole-3-carbonyl chloride is a reactive indole derivative characterized by a methyl group at the 2-position and a carbonyl chloride functional group at the 3-position of the indole ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. Its structure combines the electron-rich indole core with the electrophilic carbonyl chloride moiety, making it highly reactive toward nucleophiles such as amines and alcohols.

Eigenschaften

CAS-Nummer |

342411-94-3 |

|---|---|

Molekularformel |

C10H8ClNO |

Molekulargewicht |

193.63 g/mol |

IUPAC-Name |

2-methyl-1H-indole-3-carbonyl chloride |

InChI |

InChI=1S/C10H8ClNO/c1-6-9(10(11)13)7-4-2-3-5-8(7)12-6/h2-5,12H,1H3 |

InChI-Schlüssel |

KCAVFWOTPONOMR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-methyl-1H-indole-3-carbonyl chloride, highlighting differences in substituents and functional groups:

Key Observations:

- Reactivity Differences: The presence of the carbonyl chloride group in this compound enhances its electrophilicity compared to carboxylic acid analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid). This makes it more reactive in acylation reactions .

- Electronic Effects: Substituents like methoxy (-OCH₃) or chloro (-Cl) at positions C7 or C2 alter the electron density of the indole ring. For example, 7-methoxy-1H-indole-3-carboxylic acid exhibits reduced electrophilicity at C3 due to electron-donating methoxy groups, whereas chloro substituents (as in 2-chloro-1-methyl-1H-indole-3-carbonyl chloride) increase electrophilicity .

Spectroscopic Comparisons

¹H-NMR Data:

- This compound analogs: Methyl groups in similar compounds (e.g., methyl 1-methyl-β-carboline-3-carboxylate) exhibit signals at δ 2.85–4.03 ppm for -CH₃ and ester -OCH₃ groups .

- Carboxylic Acid Analogs: Protons adjacent to -COOH groups (e.g., in 7-methoxy-1H-indole-3-carboxylic acid) show downfield shifts due to hydrogen bonding, typically δ 11–12 ppm .

¹³C-NMR Data:

Stability and Handling

- Hydrolytic Sensitivity: this compound is prone to hydrolysis, unlike its carboxylic acid or ester analogs. This necessitates anhydrous storage conditions .

- Thermal Stability: Methyl-substituted indoles (e.g., 2-methyl-1H-indole derivatives) generally exhibit higher thermal stability compared to nitro- or amino-substituted analogs, as seen in HRMS and melting point data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.